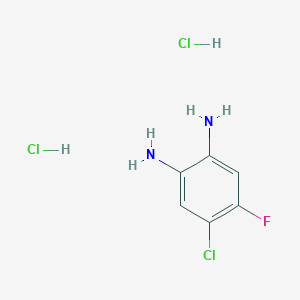
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H8Cl2FN2 It is a derivative of benzene, substituted with chlorine and fluorine atoms, and contains two amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Halogenation: Nitrobenzene undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Formation of Dihydrochloride Salt: The resulting diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.
Purification: The compound is purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The amino groups can be oxidized or reduced to form different derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substituted Derivatives: Products with different functional groups replacing chlorine or fluorine.
Oxidized or Reduced Derivatives: Compounds with modified amino groups.
Heterocyclic Compounds:
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with receptors on cell surfaces, affecting cellular signaling pathways.
Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-fluorobenzene-1,2-diamine: The parent compound without the dihydrochloride salt.
4-Chloro-5-fluoro-o-phenylenediamine: A structurally related compound with similar properties.
1,2-Diamino-4,5-difluorobenzene: Another fluorinated derivative with different substitution patterns.
Uniqueness
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
4-chloro-5-fluorobenzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOCMQJLTMEFLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

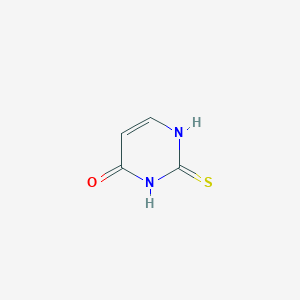
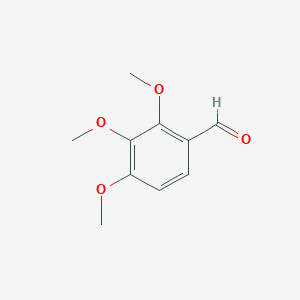
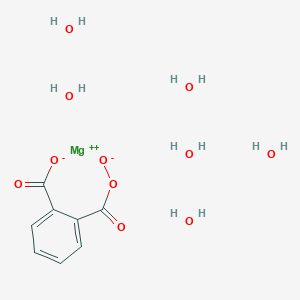
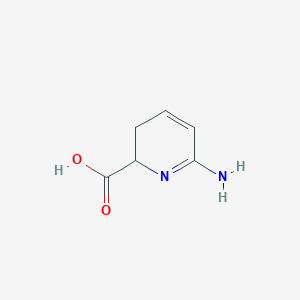
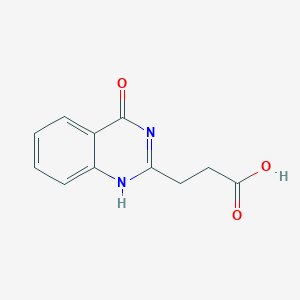

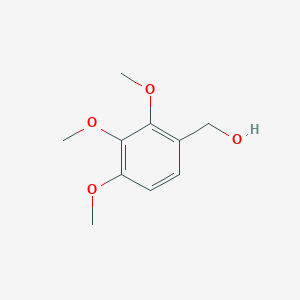

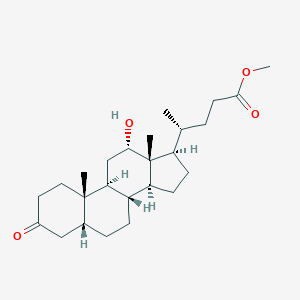
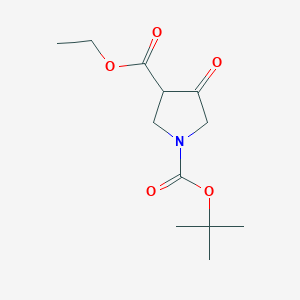
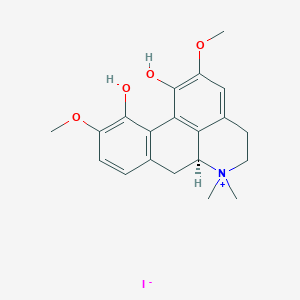
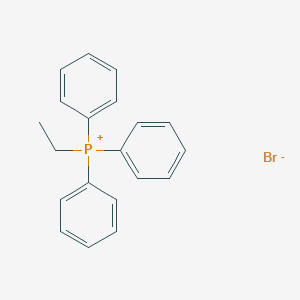
![2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol](/img/structure/B140385.png)
